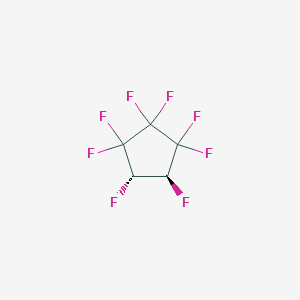

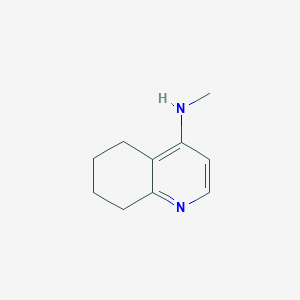

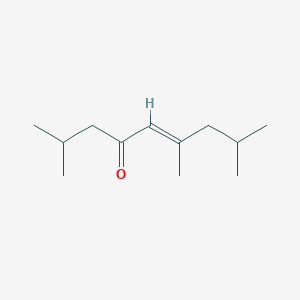

![molecular formula C14H20N2O3 B1433785 Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester CAS No. 1349198-30-6](/img/structure/B1433785.png)

Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester

Overview

Description

Carbamic acid, N-[[4-[(hydroxyimino)methyl]phenyl]methyl]-N-methyl-, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C14H20N2O3 and its molecular weight is 264.32 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibitory Effects and Mechanisms

Carbamates, esters of substituted carbamic acids, are crucial for their inhibitory effects on acetylcholinesterase (AChE), a key enzyme in the nervous system. These compounds react with AChE, transferring the carbamoyl group to a serine residue in the enzyme's active site, leading to inhibition. This process underlines the therapeutic and pesticidal applications of carbamates, derived from their ability to modulate enzyme activity efficiently. For instance, the decarbamoylation rate, which is critical for understanding the duration of enzyme inhibition, varies significantly depending on the substituents on the carbamoyl group, illustrating the compound's role in developing insecticides and therapeutic agents (Rosenberry & Cheung, 2019).

Anticancer Potential

Cinnamic acid derivatives, structurally related to carbamic acid esters, have garnered attention for their anticancer properties. The reactivity of the 3-phenyl acrylic acid functionality in cinnamic acids, similar to the chemical behavior of carbamic acid esters, opens avenues for the synthesis of potent antitumor agents. These compounds, through various chemical modifications, have shown significant promise in medicinal research against cancer, highlighting the potential of carbamic acid derivatives in oncology (De, Baltas, & Bedos-Belval, 2011).

Applications in Material Science

Xylan derivatives, including esters of carbamic acid, demonstrate the utility of these compounds in creating biopolymer ethers and esters with specific properties. These materials, synthesized through the chemical modification of xylan, show potential in drug delivery applications due to their ability to form spherical nanoparticles. This reflects the broader application of carbamic acid esters in developing new materials with tailored functionalities for biomedical applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).

Environmental Chemistry and Safety

Ethyl carbamate (urethane), the ethyl ester of carbamic acid, is found in fermented foods and beverages, raising health concerns due to its carcinogenic properties. Research into the occurrence, metabolism, and potential health effects of ethyl carbamate underscores the importance of understanding the environmental and health impacts of carbamic acid esters. This includes their formation mechanisms and the risk assessment for human exposure, emphasizing the need for regulatory and preventive measures to mitigate their impact (Weber & Sharypov, 2009).

properties

IUPAC Name |

tert-butyl N-[[4-[(E)-hydroxyiminomethyl]phenyl]methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16(4)10-12-7-5-11(6-8-12)9-15-18/h5-9,18H,10H2,1-4H3/b15-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSRJEIRMWCSMS-OQLLNIDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

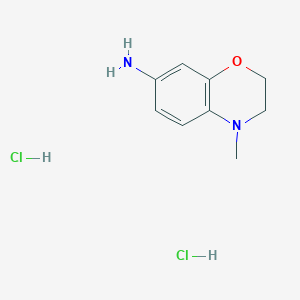

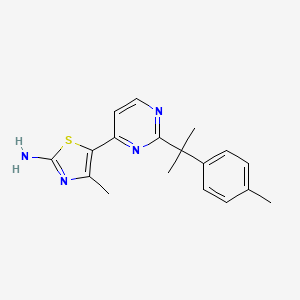

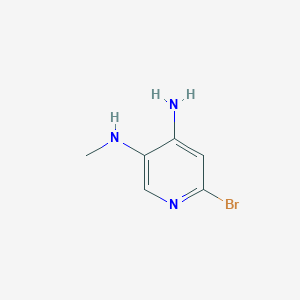

![2-[(6-Chloro-2-phenylpyrimidin-4-yl)amino]ethan-1-ol](/img/structure/B1433716.png)

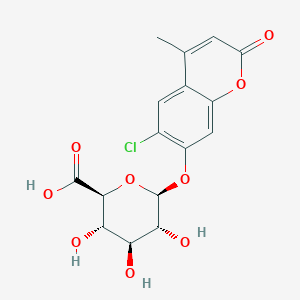

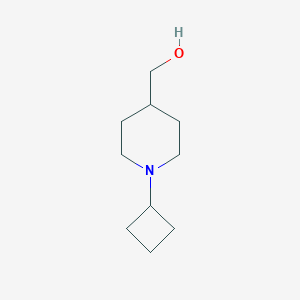

![4-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)aniline](/img/structure/B1433719.png)

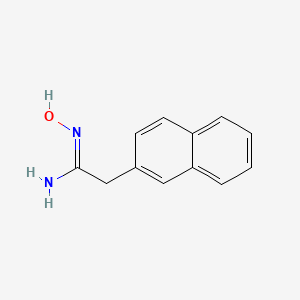

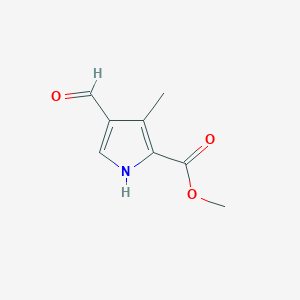

![Hydrazine, [5-chloro-2-(ethylsulfonyl)phenyl]-](/img/structure/B1433723.png)